BenchChemオンラインストアへようこそ!

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition CNS drug discovery physicochemical profiling

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1343862-10-1) is a dihalogenated 3-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) with the molecular formula C10H11BrFN and a molecular weight of 244.10 g/mol. The compound features a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl substituent at the 3-position of the saturated THIQ ring.

Molecular Formula C10H11BrFN
Molecular Weight 244.107
CAS No. 1343862-10-1
Cat. No. B2836156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1343862-10-1
Molecular FormulaC10H11BrFN
Molecular Weight244.107
Structural Identifiers
SMILESCC1CC2=C(CN1)C(=CC(=C2)Br)F
InChIInChI=1S/C10H11BrFN/c1-6-2-7-3-8(11)4-10(12)9(7)5-13-6/h3-4,6,13H,2,5H2,1H3
InChIKeyTUBYECOVRSUIGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline: A Halogenated 3-Methyl-THIQ Scaffold for CNS-Targeted Drug Discovery


6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1343862-10-1) is a dihalogenated 3-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) with the molecular formula C10H11BrFN and a molecular weight of 244.10 g/mol . The compound features a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl substituent at the 3-position of the saturated THIQ ring. The 3-methyl-THIQ scaffold is a recognized pharmacophore for phenylethanolamine N-methyltransferase (PNMT) inhibition, while the dual halogenation pattern creates a unique electronic and steric environment that distinguishes it from other halogenated THIQ analogs [1]. As a synthetic intermediate available from major chemical suppliers, this compound serves as a versatile building block for structure-activity relationship (SAR) studies and lead optimization programs targeting CNS disorders and oncology indications [2].

Why 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Interchanged with Other Halogenated THIQ Analogs


The 3-methyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, but the position and identity of halogen substituents profoundly influence both physicochemical properties and biological target engagement. The pKa of the THIQ amine nitrogen, a critical determinant of receptor binding affinity, can be modulated by up to approximately 4.5 log units through beta-fluorination of the 3-methyl group alone [1]. Simultaneously, the specific 6-bromo-8-fluoro substitution pattern on the aromatic ring generates a distinct electronic distribution compared to the 7,8-dihalo substitution pattern found in prototypical PNMT inhibitors such as 7,8-dichloro-THIQ [2]. Substituting one halogenated THIQ analog for another—for example, using the des-methyl analog 6-bromo-8-fluoro-THIQ (CAS 1339780-81-2) in place of the 3-methyl derivative—removes the steric and electronic contribution of the 3-methyl group, which is known to impact both PNMT inhibitory potency and alpha2-adrenoceptor selectivity [1]. These structural differences render generic substitution unreliable without explicit comparative pharmacological data.

Quantitative Differentiation Evidence for 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline Versus Closest Analogs


3-Methyl Substituent Confers Predicted pKa Modulation Relative to Des-Methyl 6-Bromo-8-fluoro-THIQ

The presence of a 3-methyl substituent on the THIQ scaffold is known to influence amine basicity, with the pKa of the unsubstituted 3-methyl-THIQ amine measured at 9.53 [1]. In contrast, the des-methyl analog 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1339780-81-2) lacks this alkyl substituent, resulting in a different pKa profile that affects both protonation state at physiological pH and receptor binding interactions. The predicted pKa of 6-bromo-8-fluoro-3-methyl-THIQ is 8.42 ± 0.40 [2], which places it in a range where subtle changes in protonation can significantly impact affinity for aminergic receptors such as the alpha2-adrenoceptor and PNMT enzyme, as demonstrated for the broader 3-methyl-THIQ class [1].

PNMT inhibition CNS drug discovery physicochemical profiling

6-Bromo-8-fluoro Substitution Pattern Distinguishes Target from 7,8-Dihalo PNMT Inhibitor Pharmacophore

Patent US 3,939,164 defines the pharmacologically active 7,8-dihalo-1,2,3,4-tetrahydroisoquinoline scaffold, where R1 and R2 are halo substituents (chloro, bromo, fluoro, or iodo) at the 7- and 8-positions, and R3 is hydrogen, methyl, or ethyl [1]. The target compound, 6-bromo-8-fluoro-3-methyl-THIQ, bears its halogen substituents at the 6- and 8-positions, representing a distinct regioisomeric arrangement. In the PNMT inhibitor SAR described by Grunewald et al., the 7-position was a key site for substituent modulation, with 7-bromo-THIQ analogs exhibiting measurable alpha2-adrenoceptor affinity that was tunable through 3-position fluorination [2]. The shift of bromine from the 7-position (patent-defined pharmacophore) to the 6-position (target compound) relocates the halogen to a meta relationship with the ethylene bridge, which is predicted to alter the molecular electrostatic potential surface and thereby modify target engagement profiles relative to the established 7,8-dihalo series.

PNMT inhibition halogen SAR patent-defined pharmacophore

Predicted Physicochemical Property Differentiation: Lipophilicity and Structural Descriptors Versus Closest Analogs

Computationally predicted physicochemical properties provide a basis for differentiating the target compound from its closest commercially available analogs. The target compound (C10H11BrFN, MW 244.10) has a predicted XLogP3 of 2.5 [1]. In comparison, the des-methyl analog 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (C9H9BrFN, MW 230.08) has a lower molecular weight and predicted lipophilicity due to the absence of the methyl group. The 7,8-dichloro-3-methyl-THIQ analog (the preferred compound in US 3,939,164) features chlorine atoms (total halogen MW contribution: 70.9) rather than bromine (79.9) and fluorine (19.0), resulting in different molecular volume, polar surface area, and halogen-bonding potential [2]. The bromine atom at position 6 provides a heavy atom for potential halogen bonding and a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 8-fluoro substituent offers metabolic stability advantages characteristic of aryl fluorination.

physicochemical profiling drug-likeness medicinal chemistry design

Optimal Application Scenarios for 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline in Drug Discovery and Chemical Biology


PNMT Inhibitor Lead Optimization with Non-Canonical Halogen Regiochemistry

Researchers pursuing phenylethanolamine N-methyltransferase (PNMT) inhibitors who wish to explore chemical space beyond the extensively claimed 7,8-dihalo substitution pattern (US 3,939,164) can use this compound as a key intermediate or scaffold-hopping starting point. The 6-bromo-8-fluoro arrangement relocates the heavy halogen relative to the established pharmacophore, offering the potential for novel IP and differentiated selectivity against the alpha2-adrenoceptor, a known anti-target in PNMT programs [1]. The 3-methyl group maintains the core recognition element required for PNMT binding, while the 6-bromo substituent provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling [2].

CNS Penetrant Fragment-Based or Targeted Library Synthesis

With a predicted XLogP3 of 2.5, topological polar surface area of only 12 Ų, and zero rotatable bonds, this compound falls within favorable CNS multiparameter optimization (MPO) space [1]. It is well-suited as a core scaffold for generating focused libraries targeting CNS aminergic receptors, where the rigid THIQ framework and dual halogenation provide both conformational constraint and vectors for parallel SAR exploration. The compound's availability in 95% purity from Enamine (Cat. EN300-8097500) enables immediate procurement for library production without additional synthetic steps [2].

Halogen-Bonding Probe in Structural Biology and Biophysical Assays

The presence of both a bromine atom (capable of sigma-hole halogen bonding) and a fluorine atom (capable of orthogonal dipolar interactions) makes this compound a useful probe for crystallographic fragment screening and biophysical binding assays. The 6-bromo substituent can serve as an anomalous scatterer for X-ray crystallography phasing, while the 8-fluoro group provides a sensitive 19F NMR handle for ligand-observed binding experiments. The 3-methyl group adds steric bulk that can help define the stereochemical preferences of target binding pockets [1].

Quote Request

Request a Quote for 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.